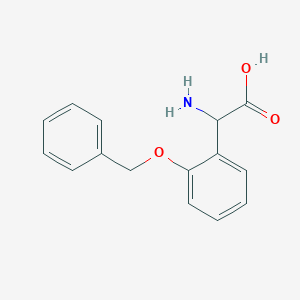

Amino-(2-benzyloxy-phenyl)-acetic acid

Übersicht

Beschreibung

Amino-(2-benzyloxy-phenyl)-acetic acid is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Amino-(2-benzyloxy-phenyl)-acetic acid (ABPA) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of ABPA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

ABPA is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring and an amino acid backbone. The chemical formula for ABPA is . The presence of the benzyloxy group enhances its lipophilicity, which may influence its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to ABPA exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of benzyloxy-substituted compounds against various bacterial strains, including multidrug-resistant strains . The minimal inhibitory concentrations (MICs) for these compounds were notably low, indicating potent antibacterial effects.

| Compound | MIC (μg/mL) | Target Strains |

|---|---|---|

| Compound 7a | <0.03125 | Staphylococcus aureus, Enterococcus faecalis |

| Compound 8b | 1-4 | Klebsiella pneumoniae, Acinetobacter baumannii |

The dual-targeting approach observed in these studies suggests that modifications in the chemical structure of compounds like ABPA can enhance their bioactivity against resistant pathogens.

Inhibition of Human Monoamine Oxidases (hMAOs)

ABPA and its derivatives have been evaluated for their inhibitory effects on human monoamine oxidases, particularly hMAO-B. Inhibitors of hMAO-B are significant in the treatment of neurodegenerative diseases such as Alzheimer's. A study found that certain benzyloxy chalcones exhibited strong inhibition of hMAO-B with IC50 values as low as 0.067 μM . This suggests that ABPA could potentially serve as a lead compound for developing selective hMAO-B inhibitors.

Study on ADMET Properties

A comprehensive study assessed the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of several compounds related to ABPA. The findings indicated that while some derivatives showed favorable pharmacokinetic profiles, others lacked sufficient bioavailability . This highlights the importance of structural modifications in enhancing the therapeutic potential of amino acid-based compounds.

Neuroprotective Effects

Another area of interest is the neuroprotective effects attributed to compounds similar to ABPA. Research has shown that certain benzyloxy-substituted compounds activate cannabinoid receptors, which play a role in reducing neuroinflammation associated with neurodegenerative diseases . This mechanism could make ABPA a candidate for further investigation in neuroprotective therapies.

Analyse Chemischer Reaktionen

Amide Formation and Peptide Coupling

The carboxylic acid and amino groups enable peptide bond formation. For example, reactions with amines yield amides, as demonstrated in analogous systems:

These reactions are critical for synthesizing peptidomimetics or bioactive derivatives.

a) Amino Group Protection

The amino group is often protected with tert-butoxycarbonyl (Boc) groups:

-

Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF/water (pH 9–10) yields Boc-protected derivatives .

-

Deprotection : Trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group quantitatively .

b) Benzyl Ether Cleavage

The 2-benzyloxy group is removed via hydrogenolysis:

Decarboxylation and Radical Reactions

The carboxylic acid undergoes decarboxylation under photoredox conditions to generate benzyl radicals:

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Amino-(2-benzyloxy-phenyl)-acetic acid | TBADT, biphenyl | MeCN/H₂O (2:1), NaHCO₃, 450 nm LED | Benzylated olefins | 70–85% |

This reaction is pivotal for C–C bond formation in aqueous media .

Cyclization to Benzoxazoles

The amino and aromatic hydroxy groups facilitate cyclization under oxidative conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| FeCl₃, O₂ | Toluene, 110°C, 24 h | 2-Benzoxazolyl-phenylacetic acid | 91% | |

| MTAMO (TiO₂-Al₂O₃), H₂O₂ | Ethanol, 50°C, 1 h | Substituted benzoxazole | 90–96% |

This method is leveraged in synthesizing heterocycles for medicinal chemistry .

Esterification and Alkylation

The carboxylic acid is esterified for solubility or intermediate synthesis:

-

Esterification : Ethanol/H₂SO₄, 45–55°C, 7–8 h → Ethyl ester (92% yield) .

-

Benzylation : Benzyl bromide, NaH/DMF, 0–25°C → Benzyloxypropionic acid ester (89% yield) .

Enzymatic Interactions and Inhibition

While not a direct chemical reaction, the compound’s benzyloxy-phenyl moiety interacts with monoamine oxidase B (MAO-B):

-

Inhibition : Competitive binding (Kᵢ = 0.074 µM) observed in analogs, suggesting potential neuroprotective applications .

-

Mechanism : π–π stacking with Tyr-326 in MAO-B’s active site .

Acidity and Solubility Profile

The pKa values influence reaction design:

Eigenschaften

IUPAC Name |

2-amino-2-(2-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c16-14(15(17)18)12-8-4-5-9-13(12)19-10-11-6-2-1-3-7-11/h1-9,14H,10,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCBUZUFGCGFNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965238 | |

| Record name | Amino[2-(benzyloxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500695-98-7, 5097-51-8 | |

| Record name | α-Amino-2-(phenylmethoxy)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500695-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amino[2-(benzyloxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.